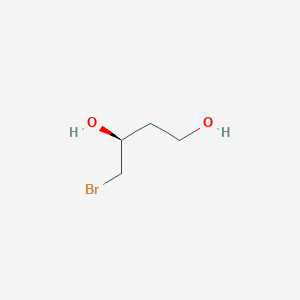
(S)-4-Bromo-1,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-1,3-butanediol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral molecule with two enantiomers, (R)-4-bromo-1,3-butanediol and (S)-4-bromo-1,3-butanediol. In
Mechanism of Action
The mechanism of action of (S)-4-bromo-1,3-butanediol is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It can also act as a chiral inducer in asymmetric catalysis, where it helps to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-4-bromo-1,3-butanediol. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-4-bromo-1,3-butanediol in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using (S)-4-bromo-1,3-butanediol is that it is not readily available commercially and must be synthesized in the lab.
Future Directions
There are several future directions for the use of (S)-4-bromo-1,3-butanediol in scientific research. One potential application is in the synthesis of chiral materials for use in electronic devices and sensors. Another potential application is in the development of new chiral drugs and pharmaceuticals. Additionally, (S)-4-bromo-1,3-butanediol could be used in the synthesis of chiral catalysts for use in various chemical reactions. Further research is needed to explore these potential applications and to fully understand the mechanism of action of (S)-4-bromo-1,3-butanediol.
Synthesis Methods
(S)-4-Bromo-1,3-butanediol can be synthesized using various methods. One of the most common methods is through the reaction of (S)-2,3-epoxybutane with hydrobromic acid in the presence of a catalyst such as sodium bromide. Another method involves the reaction of (S)-1,3-butanediol with hydrogen bromide in the presence of a catalyst such as sulfuric acid. The purity of the synthesized (S)-4-bromo-1,3-butanediol can be determined using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
(S)-4-Bromo-1,3-butanediol has been used in various scientific research applications due to its unique properties. It has been used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. It has also been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis. In addition, (S)-4-bromo-1,3-butanediol has been used in the synthesis of chiral polymers and materials.
properties
IUPAC Name |
(3S)-4-bromobutane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUSBDGDRMPKD-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)




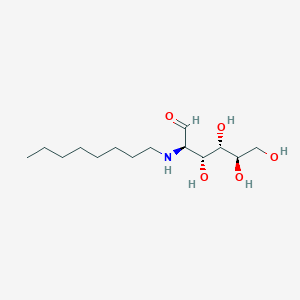
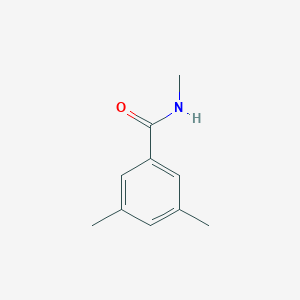

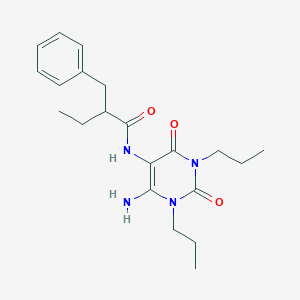
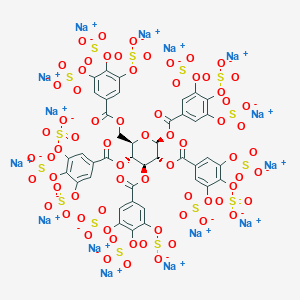
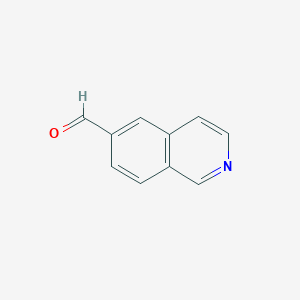

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)